(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone]
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Overview
Description
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] is a synthetic organic compound with the molecular formula C20H20Cl2N2O4 and a molecular weight of 423.299 g/mol . This compound is characterized by the presence of two 5-chloro-2-methoxybenzoyl groups attached to a piperazine ring, which is further substituted with two methyl groups.
Preparation Methods
The synthesis of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,5-dimethylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] can be compared with other similar compounds such as:
1,4-Bis(2-methoxybenzoyl)-1,4-diazepane: This compound has a similar structure but with a diazepane ring instead of a piperazine ring.
N’-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide: This compound contains a similar 5-chloro-2-methoxybenzoyl group but is attached to an isonicotinohydrazide moiety.
The uniqueness of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24Cl2N2O4 |
---|---|
Molecular Weight |
451.3g/mol |
IUPAC Name |
[4-(5-chloro-2-methoxybenzoyl)-2,5-dimethylpiperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H24Cl2N2O4/c1-13-11-26(22(28)18-10-16(24)6-8-20(18)30-4)14(2)12-25(13)21(27)17-9-15(23)5-7-19(17)29-3/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
UNKUVBAFSHOIDR-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)C(=O)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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